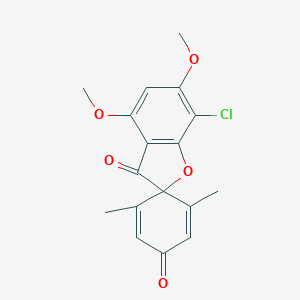

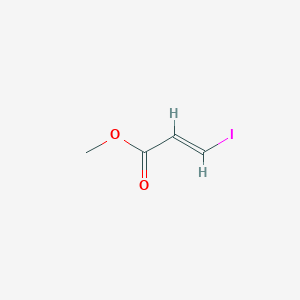

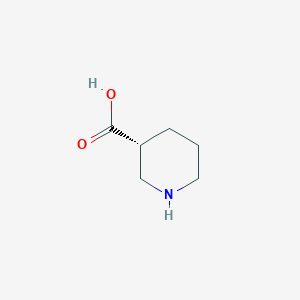

![molecular formula C8H14ClNO2 B152065 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride CAS No. 133382-42-0](/img/structure/B152065.png)

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

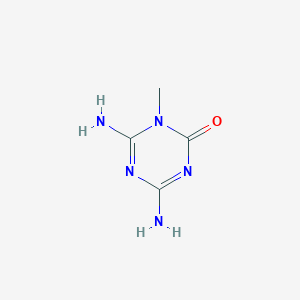

The compound 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound that is part of a broader class of compounds with potential pharmacological applications. The core structure consists of a spiro linkage between a cyclohexane ring and a smaller ring containing both oxygen and nitrogen atoms. This structural motif is of interest due to its presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions at the 8 position were prepared to evaluate their antihypertensive activity . Another study reported the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane . Additionally, a one-pot synthesis approach was used to create N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds has been characterized using various techniques. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined by X-ray analysis, revealing that the cyclohexyl ring adopts a chair conformation and that the compound is chiral .

Chemical Reactions Analysis

The reactivity of the spirocyclic compounds is influenced by the functional groups attached to the core structure. In the synthesis of antihypertensive agents, the introduction of various substituents at the 8 position led to compounds with different biological activities . The unexpected formation of spirocyclic compounds from the reaction of substituted piperidines with acrylonitrile suggests that these compounds can undergo complex reactions such as aldol condensation followed by cyanoethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data for 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides insights into its density and molecular geometry, which are important for understanding its reactivity and potential interactions with biological targets . The antihypertensive activity of the synthesized compounds indicates that their physical properties are suitable for interaction with biological receptors .

Applications De Recherche Scientifique

Antiviral Applications

Spirocyclic compounds similar to 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride have shown promise in antiviral research. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have exhibited significant activity against human coronaviruses, including compounds that inhibited the replication of human coronavirus 229E. The most active of these compounds demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Synthetic and Structural Studies

The synthesis and structural analysis of spirocyclic compounds have been subjects of interest due to their complex structures and potential biological activities. For example, the synthesis and crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been detailed, providing insights into the conformational preferences and stereochemistry of such molecules (Wen, 2002).

Antitumor Activity

Novel spirocyclic compounds, including 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have been synthesized and evaluated for their anticancer activity. Preliminary results indicated moderate to potent activity against various human cancer cell lines, with certain compounds emerging as potential candidates for further development due to their effectiveness (Yang et al., 2019).

NPY Y5 Antagonist Activity

Spirocyclic compounds have also been investigated for their activity as NPY Y5 antagonists, which are relevant in the context of appetite regulation and obesity treatment. A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives was identified, demonstrating potent Y5 antagonist activity. This research provides a foundation for the development of new therapeutic agents targeting metabolic disorders (Leslie et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

1-oxa-8-azaspiro[4.5]decan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDQRJDGTZYKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)CO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.